molecular formula C21H20N6O3S B14972031 N-(2,3-dimethylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

N-(2,3-dimethylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

Cat. No.: B14972031
M. Wt: 436.5 g/mol
InChI Key: IIPFOPSVPSRQCY-UHFFFAOYSA-N
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Description

N-(2,3-DIMETHYLPHENYL)-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of triazolo-triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYLPHENYL)-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The starting materials often include substituted anilines, triazoles, and acetic acid derivatives. Common synthetic routes may involve:

    Nitration and Reduction: Nitration of a substituted benzene ring followed by reduction to form the corresponding aniline.

    Cyclization: Formation of the triazolo-triazine core through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Acylation: Introduction of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYLPHENYL)-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the triazine ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: Investigation as a potential drug candidate for various diseases due to its biological activity.

    Biology: Study of its effects on biological systems, including enzyme inhibition or receptor binding.

    Industry: Use as a precursor for the synthesis of other complex molecules or as a functional material in various industrial applications.

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interaction with receptors to modulate their signaling pathways.

    Pathway Interference: Disruption of specific biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-DIMETHYLPHENYL)-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE: can be compared with other triazolo-triazine derivatives, such as:

Uniqueness

The uniqueness of N-(2,3-DIMETHYLPHENYL)-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE lies in its specific substitution pattern and the presence of the methoxyphenyl group, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H20N6O3S

Molecular Weight

436.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[6-(4-methoxyphenyl)-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H20N6O3S/c1-12-5-4-6-16(13(12)2)22-17(28)11-31-21-25-24-20-23-19(29)18(26-27(20)21)14-7-9-15(30-3)10-8-14/h4-10H,11H2,1-3H3,(H,22,28)(H,23,24,29)

InChI Key

IIPFOPSVPSRQCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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